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Compound of Interest

Compound Name: C14H20ClNS

CAS No.: 479485-40-0

Cat. No.: B2659298 Get Quote

Executive Summary & Scientific Rationale
This protocol details the optimized synthesis of 3-[2-(Diethylamino)ethyl]benzo[b]thiophene

Hydrochloride (C₁₄H₂₀ClNS). This molecule is a critical bioisostere of N,N-diethyltryptamine

(DET), where the indole nitrogen is replaced by sulfur. Such benzothiophene derivatives are

high-value targets in CNS drug discovery, serving as selective serotonergic modulators with

altered metabolic stability compared to their indole counterparts.

Process Optimization Strategy: Traditional synthesis of tryptamine analogs utilizes the Speeter-

Anthony protocol (oxalyl chloride acylation followed by amidation and reduction). While

effective for indoles, benzothiophenes exhibit lower nucleophilicity at the C3 position. This

protocol optimizes the Friedel-Crafts acylation conditions to maximize regioselectivity for the C3

position over C2, followed by a high-throughput reduction step using Red-Al (Sodium bis(2-

methoxyethoxy)aluminum hydride) instead of the more hazardous Lithium Aluminum Hydride

(LiAlH₄).

Key Advantages of this Protocol:
Regiocontrol: >95:5 C3:C2 substitution ratio via temperature-controlled acylation.

Safety: Substitution of ether/LiAlH₄ with Toluene/Red-Al eliminates pyrophoric solid handling

and allows for higher reaction temperatures.
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Scalability: Streamlined workup removes the need for tedious column chromatography in

intermediate steps.

Retrosynthetic Analysis & Pathway
The synthesis is designed around a convergent linear approach. The core benzothiophene

scaffold is functionalized at C3 via electrophilic aromatic substitution, followed by side-chain

elaboration.
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Figure 1: Retrosynthetic disconnection showing the modified Speeter-Anthony pathway.

Experimental Protocol
Phase 1: Regioselective Acylation (C3-Functionalization)
Objective: Synthesis of 2-(benzo[b]thiophen-3-yl)-N,N-diethyl-2-oxoacetamide.

Mechanistic Insight: Benzothiophene is less reactive than indole. To prevent polymerization or

C2 substitution, we use oxalyl chloride without a Lewis acid initially, relying on the intrinsic

nucleophilicity of C3, but we must control the temperature strictly to 0°C to maintain

regioselectivity.

Materials:

Benzo[b]thiophene (13.4 g, 100 mmol)

Oxalyl Chloride (14.0 g, 110 mmol)

Diethylamine (anhydrous)

Dichloromethane (DCM, anhydrous)

Triethylamine (Et₃N)[1]

Procedure:

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Benzo[b]thiophene (100

mmol) and anhydrous DCM (150 mL). Purge with Argon.

Acylation: Cool to 0°C. Add Oxalyl Chloride (110 mmol) dropwise over 30 minutes.

Critical Control Point: Do not allow temperature to exceed 5°C. The solution will turn deep

red/orange, indicating the formation of the acyl chloride intermediate.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Amidation: Cool the mixture back to -10°C.
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Addition: Slowly add a pre-mixed solution of Diethylamine (250 mmol) in DCM (50 mL).

Note: Excess amine acts as an HCl scavenger. Evolution of white fumes (Et₂NH·HCl) will

be observed.[1]

Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess amine, followed

by sat. NaHCO₃ and Brine.

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize the yellow solid from

EtOH/Hexane.

Yield Target: 85-90% (Yellow crystalline solid).

Phase 2: Reductive Deoxygenation (The Red-Al
Protocol)
Objective: Reduction of the keto-amide to the ethylamine side chain.

Why Red-Al? Unlike LiAlH₄, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is soluble

in aromatic solvents (Toluene), non-pyrophoric in air, and thermally stable. This allows the

reduction to proceed at 80-100°C, necessary to fully reduce the keto-group conjugated to the

benzothiophene ring.

Procedure:

Setup: Flame-dry a 1L RBF equipped with a reflux condenser.

Dissolution: Dissolve the Amide intermediate (from Phase 1) in anhydrous Toluene (200 mL).

Reduction: Add Red-Al (65% wt solution in toluene, 3.5 equivalents) dropwise at RT.

Observation: Gas evolution (H₂) will occur.

Reflux: Heat the mixture to 85°C for 4 hours.

QC Check: Monitor via TLC (System: 10% MeOH in DCM). The amide spot should

disappear.
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Quench (Fieser Modification): Cool to 0°C. Carefully add:

1.5 mL Water (diluted in THF)

1.5 mL 15% NaOH

4.5 mL Water

Filtration: The aluminum salts will form a granular precipitate (unlike the gelatinous mess of

LiAlH₄). Filter through a Celite pad.

Concentration: Evaporate Toluene to yield the Free Base (C₁₄H₁₉NS) as a viscous amber oil.

Phase 3: Salt Formation (C14H20ClNS)
Objective: Stabilization of the amine as the Hydrochloride salt.

Dissolve the free base oil in anhydrous Diethyl Ether (100 mL).

Cool to 0°C.

Bubble dry HCl gas (generated from NaCl/H₂SO₄ or from a lecture bottle) into the solution

OR add 2M HCl in Dioxane dropwise.

Precipitation: A white precipitate forms immediately.

Filtration: Collect the solid via vacuum filtration under Argon (the salt is hygroscopic).

Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Characterization
Data Summary Table
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Parameter Specification Method

Appearance
White to Off-White Crystalline

Solid
Visual

Melting Point 162 - 165°C Capillary Method

Purity > 98.5% HPLC (C18, ACN:H2O)

¹H NMR
Confirms structure, no residual

solvent
400 MHz, DMSO-d6

Mass Spec [M+H]⁺ = 234.13 (Free Base) ESI-MS

Key NMR Signals (DMSO-d6):

δ 10.8 (s, 1H): NH⁺ (Ammonium proton).

δ 7.8 - 7.3 (m, 5H): Benzothiophene aromatic protons (C2-H is distinct singlet ~7.4 ppm).

δ 3.2 - 3.0 (m, 4H): Ethylene bridge (-CH₂-CH₂-).

δ 3.1 (q, 4H): N-Ethyl methylene protons.

δ 1.2 (t, 6H): N-Ethyl methyl protons.
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Figure 2: Step-by-step process flow for the synthesis of C14H20ClNS.
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Safety & Handling (HSE)
Oxalyl Chloride: Highly toxic and corrosive. Releases CO and CO₂ upon reaction. Must be

used in a fume hood with a caustic scrubber.

Red-Al: While safer than LiAlH₄, it is still a reducing agent. Keep away from water until the

quench step. Toluene is flammable.

Benzothiophenes: Many sulfur heterocycles have potent biological activity. Treat all

intermediates as potential sensitizers and serotonergic modulators. Wear double nitrile

gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://patents.google.com/patent/EP0859770B1/en
https://patents.google.com/patent/EP0859770B1/en
https://www.benchchem.com/product/b2659298#optimized-synthesis-protocol-for-c14h20clns
https://www.benchchem.com/product/b2659298#optimized-synthesis-protocol-for-c14h20clns
https://www.benchchem.com/product/b2659298#optimized-synthesis-protocol-for-c14h20clns
https://www.benchchem.com/product/b2659298#optimized-synthesis-protocol-for-c14h20clns
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2659298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2659298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

